molecular formula C20H23N3O3 B2404470 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea CAS No. 886902-39-2

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea

Cat. No. B2404470
M. Wt: 353.422
InChI Key: UQABXLWAJVRDFD-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea, also known as DPU-1, is a synthetic compound that has shown promising results in scientific research as a potential therapeutic agent.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea' involves the reaction of 4-ethoxyaniline with 2-methoxybenzoyl isocyanate to form 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea, which is then reacted with 3,4-dihydro-2H-pyrrole-5-carboxylic acid to form the final product.

Starting Materials
4-ethoxyaniline, 2-methoxybenzoyl isocyanate, 3,4-dihydro-2H-pyrrole-5-carboxylic acid

Reaction
Step 1: 4-ethoxyaniline is reacted with 2-methoxybenzoyl isocyanate in the presence of a base such as triethylamine to form 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea., Step 2: 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea is then reacted with 3,4-dihydro-2H-pyrrole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea.

Mechanism Of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. By inhibiting GSK-3β, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea can modulate these processes and exert its therapeutic effects.

Biochemical And Physiological Effects

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of cognitive function. In addition, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea for lab experiments is its specificity for GSK-3β, which allows for targeted modulation of cellular processes. However, one limitation of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea is its relatively low potency compared to other GSK-3β inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea research, including the development of more potent analogs, the investigation of its therapeutic potential in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the use of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea in combination with other therapeutic agents may enhance its efficacy and broaden its therapeutic applications.
In conclusion, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea is a promising synthetic compound that has shown potential as a therapeutic agent in various diseases. Its specificity for GSK-3β and favorable pharmacokinetic profile make it an attractive candidate for further research and development.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-26-16-12-10-15(11-13-16)23(19-9-6-14-21-19)20(24)22-17-7-4-5-8-18(17)25-2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQABXLWAJVRDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea

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